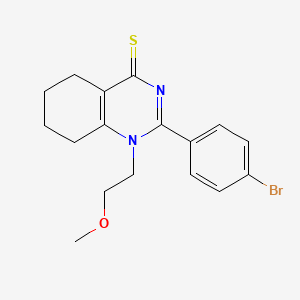
2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, including a bromophenyl group, a methoxyethyl group, and a thione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring, along with the various substituents. The bromophenyl group would likely contribute significant steric bulk, while the methoxyethyl group could provide some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom in the bromophenyl group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Research has explored the synthesis of various derivatives with potential antimicrobial and anti-inflammatory properties. For instance, derivatives of the core structure have been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some compounds have shown potent antibacterial activity, and others have demonstrated significant anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Corrosion Inhibition
Another study focused on the synthesis and characterization of derivatives for their potential in corrosion inhibition. These compounds have shown superior inhibition efficiency against the corrosion of mild steel in corrosive environments. Adsorption data from these studies fit well to the Langmuir isotherm model, indicating a strong and efficient adsorption process of these compounds on metal surfaces, which could make them valuable in protecting metals against corrosion (Al-amiery et al., 2020).
Synthesis and Characterization of Derivatives
Further research has been conducted on the synthesis, characterization, and potential applications of derivatives. This includes the development of novel synthetic routes and methodologies, as well as the exploration of their properties for various applications. For example, studies have introduced improvements in synthetic routes to increase yield and purity, which is crucial for the quick supply of these compounds to medicinal and other research labs (Nishimura & Saitoh, 2016).
Potential Neuroleptic Activity
Some derivatives have been synthesized and evaluated for potential neuroleptic (antipsychotic) activity based on their dopamine antagonist properties in vitro. However, in vivo evaluation did not substantiate their usefulness as antipsychotic agents when compared with standard neuroleptic drugs (Ellefson et al., 1980).
作用機序
特性
IUPAC Name |
2-(4-bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS/c1-21-11-10-20-15-5-3-2-4-14(15)17(22)19-16(20)12-6-8-13(18)9-7-12/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJLEJPSCEAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

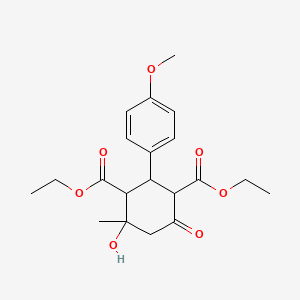
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

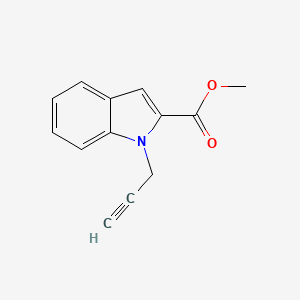

![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)
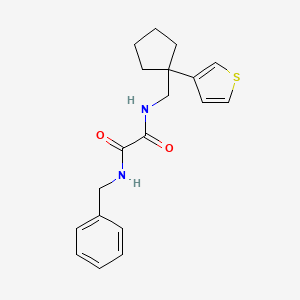
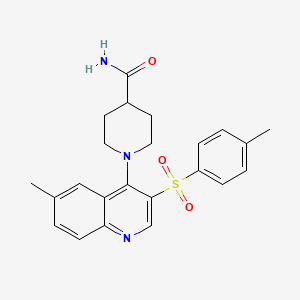
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)
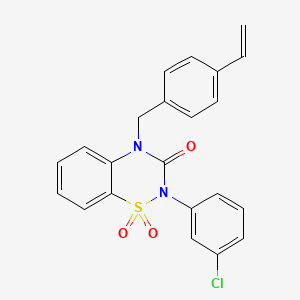
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2723646.png)
![1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea](/img/structure/B2723649.png)